molecular formula C8H9NS B177185 N-Methylthiobenzamide CAS No. 5310-14-5

N-Methylthiobenzamide

Cat. No. B177185
CAS RN: 5310-14-5
M. Wt: 151.23 g/mol
InChI Key: VXQROEXTWNTASQ-UHFFFAOYSA-N
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Description

“N-Methylthiobenzamide” is a compound that has been studied in the field of chemistry . It contains O–H···O and O–H···S strong, intramolecular hydrogen bonds .


Synthesis Analysis

The synthesis of “N-Methylthiobenzamide” involves the reaction of N-methylbenzamide with phosphorus pentasulfide in toluene . The structures of selected thiobenzamides and some corresponding benzamides with two more or less bulky N-substituents have been studied by single-crystal X-ray diffraction analyses .


Molecular Structure Analysis

The molecular properties of “N-Methylthiobenzamide” have been studied using density functional theory-based methods . The sulfur-containing bridge has significantly smaller proton flexibility than the oxygen-bearing analogue, which is reflected in the electronic structure and bridge dynamics .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Methylthiobenzamide” are not explicitly mentioned in the search results, the study of chemical reactions often involves the use of electroanalytical tools .

Scientific Research Applications

1. Pulmonary Effects and Metabolism

  • The Role of Metabolism in NMTB-induced Pneumotoxicity : NMTB is known to cause pulmonary edema and hydrothorax in rodents. The study found that the lethality of NMTB is mediated by pulmonary injury resulting from its S-oxidation in the lung. NMTB S-oxide, a metabolite of NMTB, was shown to produce lung injury similar to that caused by NMTB itself (Penney et al., 1985).

2. Interaction with Other Compounds

  • Interaction with Reserpine : A study on the effect of reserpine on NMTB-induced pulmonary edema investigated the role of lung norepinephrine and hypothermia. It was found that a decrease in lung norepinephrine likely does not account for reserpine's protective effect against NMTB-induced pulmonary edema. Reserpine-induced hypothermia might contribute to a reduction in NMTB metabolism and toxicity (Gibbs & Traiger, 1989).

3. Effects on Other Organs

  • Impact on Kidney Function : Research on the effect of partial hepatectomy on the metabolism, distribution, and nephrotoxicity of para-methylthiobenzamide (PMTB) found that hepatectomy increased the renal accumulation of PMTB and its metabolite PMTBSO, leading to nephrotoxicity. This suggests a lowered threshold for the expression of nephrotoxicity by PMTB in partially hepatectomized rats (Cox et al., 1992).

4. Oxidation and Metabolic Pathways

  • Oxidation by Liver and Lung Microsomes : A study on the in vitro oxidation of NMTB and its S-oxide by rat lung and liver microsomes found that both compounds are catalyzed by cytochromes P-450 and the FAD-containing monooxygenase (MFMO). This oxidation is a critical step in the expression of toxicity by these compounds (Gottschall et al., 1985).

5. Serotonin's Role

  • Involvement of Serotonin in Pneumotoxicity : Research investigating the role of serotonin in NMTB-induced pneumotoxicity found that serotonin is not a primary mediator in the pneumotoxic response to NMTB and similar compounds (Gibbs et al., 1988).

6. Analytical Methods

  • High-Performance Liquid Chromatography Analysis : A method was developed for analyzing PMTB and its metabolite PMTBSO from rat plasma using high-performance liquid chromatography. This method allows for rapid extraction and separation of these compounds from plasma (Davidson & Traiger, 1991).

Future Directions

While specific future directions for “N-Methylthiobenzamide” are not mentioned in the search results, the development of carbohydrate-containing drugs is a potential direction in the field of drug development .

properties

IUPAC Name

N-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQROEXTWNTASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201185
Record name N-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylthiobenzamide

CAS RN

5310-14-5
Record name N-Methylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5310-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylthiobenzamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5310-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525270
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Record name N-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylthiobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B86Z36HP58
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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